

* Biological activity of Concanamycin G as a lysosomal acidification inhibitor.

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Compound of Interest

Compound Name: Concanamycin G

Cat. No.: B15579366

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An In-depth Technical Guide to the Biological Activity of **Concanamycin G** as a Lysosomal Acidification Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Concanamycin G is a member of the plecomacrolide family of antibiotics, recognized as a highly potent inhibitor of lysosomal acidification. Its primary mechanism of action is the specific and high-affinity inhibition of the Vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for acidifying various intracellular organelles, including lysosomes. By binding to the V_o subunit of this enzyme, **Concanamycin G** effectively blocks proton translocation, leading to an increase in lysosomal pH. This disruption has profound consequences on cellular processes that depend on lysosomal degradative function, most notably autophagy, where it blocks the final flux and degradation stages. Furthermore, as the V-ATPase is a critical component of the nutrient-sensing machinery that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) at the lysosomal surface, its inhibition by **Concanamycin G** leads to the modulation of this key signaling pathway. This technical guide provides a comprehensive overview of **Concanamycin G**'s mechanism of action, quantitative activity, impact on cellular pathways, and detailed protocols for its study.

Introduction to Lysosomal Acidification and Concanamycins

The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules and damaged organelles. Its potent hydrolytic enzymes function optimally within an acidic luminal environment, typically maintained at a pH of 4.5-5.0. This acidic interior is established and maintained by the Vacuolar-type H⁺-ATPase (V-ATPase), an ATP-dependent proton pump that translocates protons from the cytosol into the lysosomal lumen.

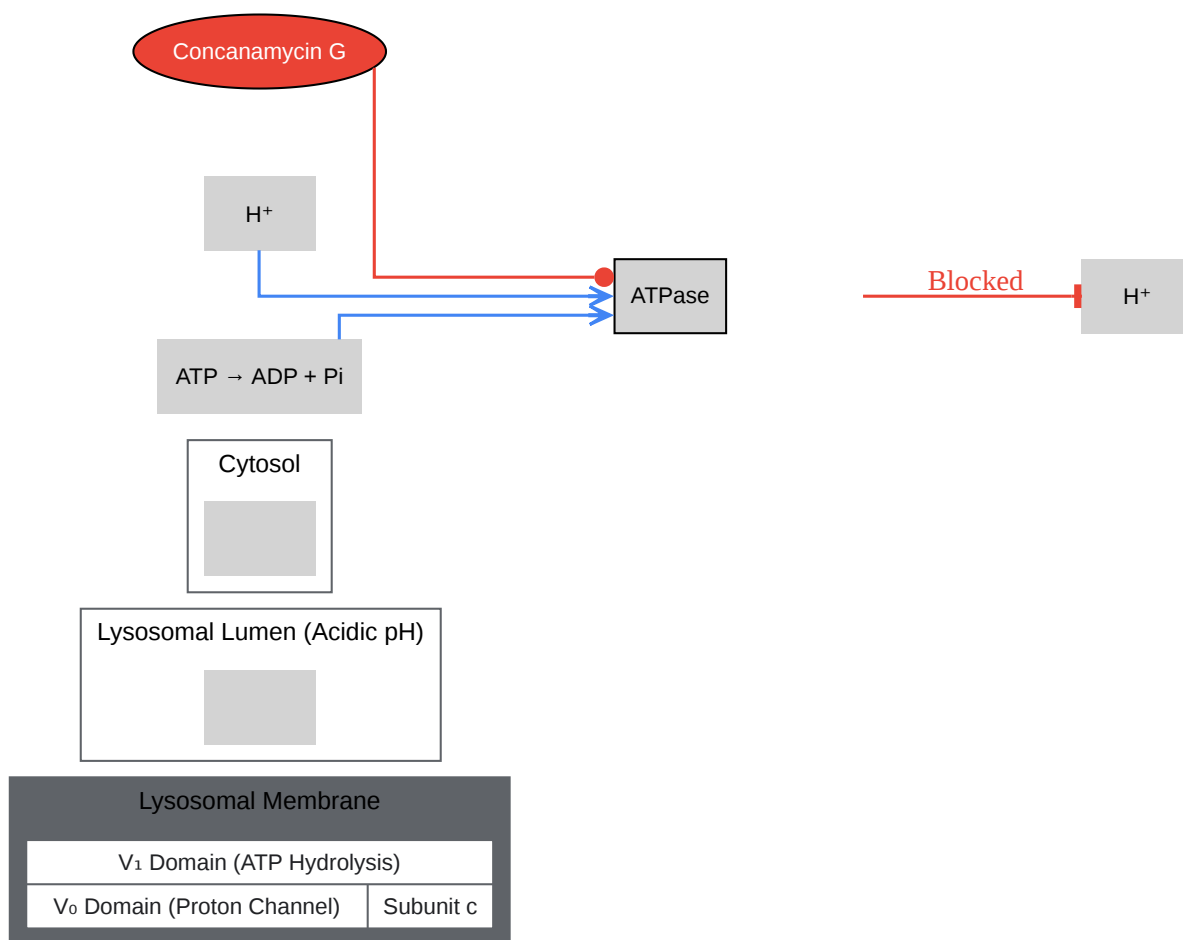
The concanamycins are a family of macrolide antibiotics first isolated from *Streptomyces* species.[1] This family includes several analogues, such as Concanamycins A, B, C, D, E, F, and G. These compounds are potent and highly specific inhibitors of V-ATPases.[2][3]

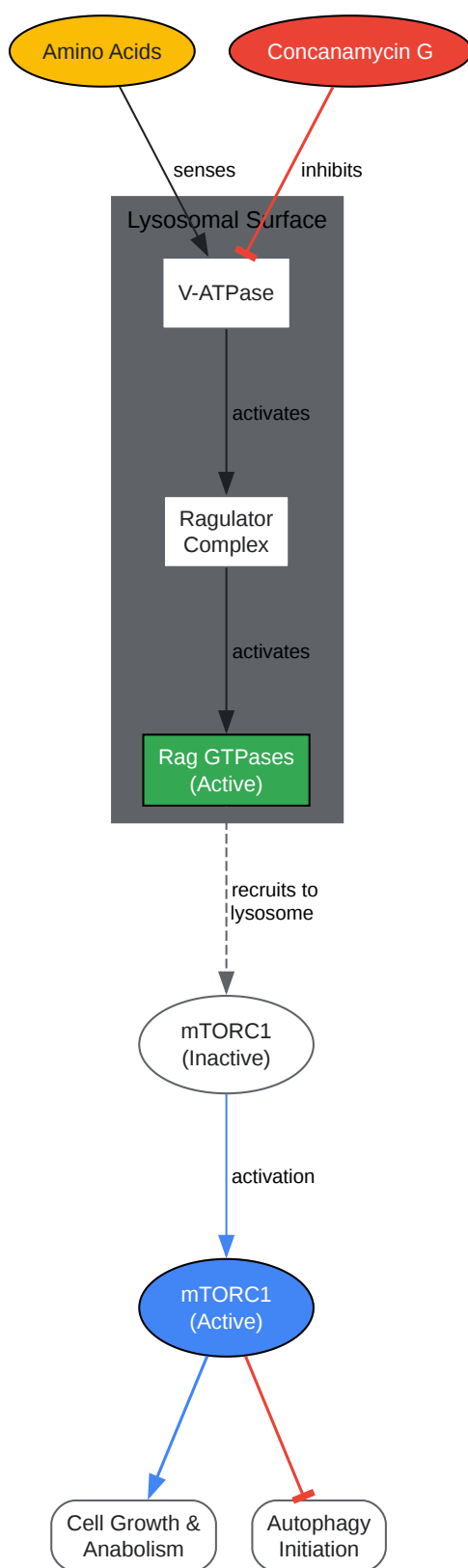
Concanamycin G, along with its analogues, has been identified as an effective inhibitor of the acidification of rat liver lysosomes at nanomolar to sub-nanomolar concentrations.

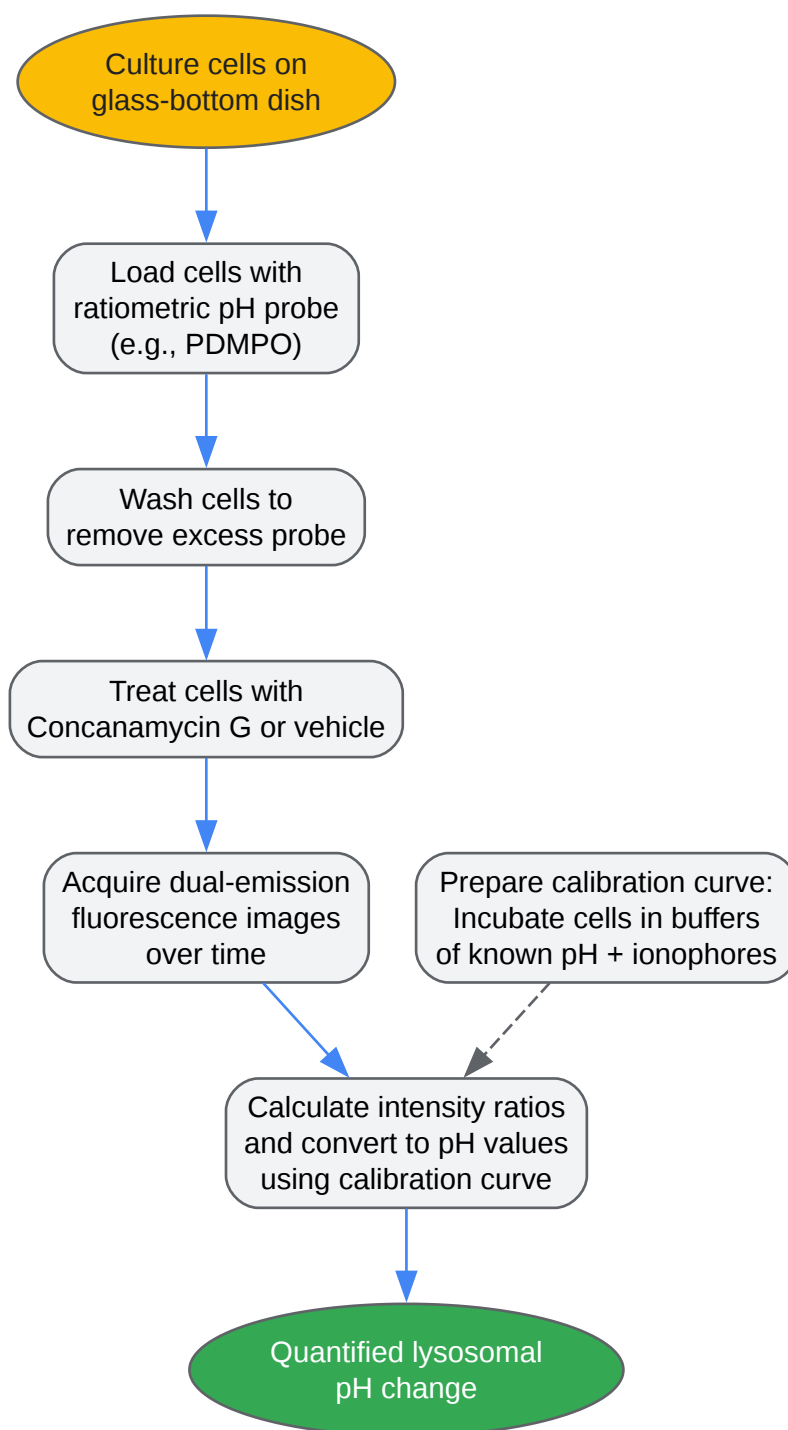
Mechanism of Action: Specific Inhibition of V-ATPase

The V-ATPase is a large, multi-subunit protein complex composed of two main domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton-translocating channel.[4] The inhibitory action of the concanamycin family is directed at the V₀ domain.

Studies have demonstrated that concanamycins bind specifically to subunit c (a proteolipid) of the V₀ complex.[5][6] This binding event physically obstructs the proton channel, thereby preventing the translocation of H⁺ ions across the lysosomal membrane, even as the V₁ domain may continue to hydrolyze ATP. This action effectively uncouples proton pumping from ATP hydrolysis, leading to a rapid increase in the luminal pH of the lysosome and other V-ATPase-containing organelles.[2]







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